![molecular formula C18H21ClN4O2 B2637320 3-benzyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 848658-87-7](/img/structure/B2637320.png)
3-benzyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Description
3-benzyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H21ClN4O2 and its molecular weight is 360.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Protective Groups in Organic Chemistry
A study by Khaliullin & Shabalina (2020) explored the use of thietanyl as a protective group in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. The research found that thietanyl protection is crucial when substituents are introduced at the N7 position of purine-diones, as it avoids unwanted debenzylation. The study provides insights into the synthesis routes and the structural analysis of new purine-diones using thietanyl protection, emphasizing its advantages like stability upon nucleophilic substitution and mild experimental conditions (Khaliullin & Shabalina, 2020).
Advances in Heterocyclic Chemistry
Dotsenko, Sventukh, and Krivokolysko (2012) discussed the construction of penta- and hexacyclic heterocyclic systems through the alkylation of 3-cyanopyridine-2(1H)-thiones. The study highlights the formation of pyrido-[3",2":4',5']thieno[3',2':5,6][1,4]diazepino[7,1-f]purine-2,4(3H,6H)-dione derivatives, contributing to the field of heterocyclic chemistry and offering a foundation for further research in this area (Dotsenko et al., 2012).
Development of Anticancer Agents
Hayallah (2017) conducted a study focusing on the design, molecular modeling, and synthesis of new purine-diones and pyridopyrimidine-diones, aiming to develop anticancer agents. The research provides valuable information on the synthesis methods, structure verification, and the potential of these compounds in inhibiting cancer cell lines, particularly human breast cancer cell line MCF-7 (Hayallah, 2017).
properties
IUPAC Name |
3-benzyl-8-(chloromethyl)-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-12(2)8-9-22-14(10-19)20-16-15(22)17(24)21-18(25)23(16)11-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMRPIUUAXUEDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
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